A 77-01
Overview
Description
A 77-01 is a potent inhibitor of the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5. It has an IC50 value of 25 nanomolar, making it highly effective in inhibiting the transforming growth factor-beta signaling pathway . This compound is primarily used in scientific research to study the transforming growth factor-beta signaling pathway and its role in various biological processes.
Mechanism of Action
Mode of Action
A 77-01 acts by inhibiting the kinase activity of its target, ALK5 . This inhibition prevents the phosphorylation of SMAD2, a downstream molecule in the TGF-β signaling pathway . By blocking SMAD2 phosphorylation, this compound inhibits TGF-β transcriptional activation .
Biochemical Pathways
The main biochemical pathway affected by this compound is the TGF-β signaling pathway . By inhibiting ALK5, this compound prevents the activation of SMAD2, thereby inhibiting the transmission of signals from the TGF-β receptor to the nucleus of the cell . This results in the inhibition of TGF-β regulated gene expression .
Pharmacokinetics
It is soluble in dmso and hcl, which suggests that it could be administered orally or intravenously
Result of Action
The inhibition of the TGF-β signaling pathway by this compound has several cellular effects. It inhibits TGF-β-induced proliferation of lung epithelial cells . It also inhibits the TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells gain migratory and invasive properties to become mesenchymal stem cells .
Biochemical Analysis
Biochemical Properties
A 77-01 interacts with the TGF-βRI (ALK-5) enzyme, inhibiting its function . This interaction is characterized by the inhibition of TGF-β transcriptional activation, which is a crucial process in various biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit TGF-β-induced proliferation of lung epithelial cells . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the phosphorylation of SMAD, a family of proteins that transduce extracellular signals from TGF-β ligands to the nucleus where they activate downstream gene transcription . This inhibition disrupts the normal functioning of the TGF-β signaling pathway .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly outlined in the available literature. Given its role as a TGF-βRI inhibitor, it is likely that it interacts with enzymes and cofactors involved in the TGF-β signaling pathway .
Subcellular Localization
Given its role as a TGF-βRI inhibitor, it is likely to be found in locations where TGF-βRI is present, such as the cell membrane and possibly within the cell where TGF-β signaling pathways are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 77-01 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The key steps include:
Formation of the quinoline core: This is typically achieved through a cyclization reaction involving aniline derivatives and aldehydes.
Introduction of the pyrazole ring: This step involves the reaction of the quinoline derivative with hydrazine derivatives to form the pyrazole ring.
Final modifications: Additional functional groups are introduced to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
A 77-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives .
Scientific Research Applications
A 77-01 has a wide range of scientific research applications, including:
Chemistry: Used to study the transforming growth factor-beta signaling pathway and its role in chemical reactions.
Biology: Helps in understanding the role of transforming growth factor-beta in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where transforming growth factor-beta signaling is dysregulated, such as cancer and fibrosis.
Comparison with Similar Compounds
Similar Compounds
A 83-01: Another potent inhibitor of the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5.
SB-431542: A selective inhibitor of the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5.
Uniqueness
A 77-01 is unique due to its high potency and selectivity for the transforming growth factor-beta type I receptor superfamily activin-like kinase ALK5. Its IC50 value of 25 nanomolar makes it one of the most effective inhibitors in its class, providing researchers with a powerful tool to study the transforming growth factor-beta signaling pathway .
Properties
IUPAC Name |
4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYZDORHCDZPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440480 | |
Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607737-87-1 | |
Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.